molecular formula C9H10F2O B8781786 2,2-Difluoro-2-(3-methylphenyl)ethanol

2,2-Difluoro-2-(3-methylphenyl)ethanol

Cat. No.: B8781786
M. Wt: 172.17 g/mol
InChI Key: UPIVJZKUPXXOJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(3-methylphenyl)ethanol is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,2-Difluoro-2-(3-methylphenyl)ethanol typically involves the reduction of difluoroacetates. One common method includes using lithium aluminum hydride as a reducing agent. The reaction is carried out at low temperatures, typically between -20°C to 0°C, to ensure high yield and purity .

Industrial Production Methods: For large-scale industrial production, the same reduction method can be applied, with careful control of reaction conditions to maintain consistency and quality. The raw materials, such as methyl difluoroacetate or ethyl difluoroacetate, are readily available, making this method feasible for commercial production .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(3-methylphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of difluoroalkanes.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a typical reducing agent.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of difluoroacetophenone.

    Reduction: Formation of 2,2-difluoroethane.

    Substitution: Formation of various substituted tolyl derivatives.

Scientific Research Applications

2,2-Difluoro-2-(3-methylphenyl)ethanol has wide-ranging applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(3-methylphenyl)ethanol exerts its effects is primarily through its interactions with biological molecules. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with various molecular targets. This can lead to modifications in the activity of enzymes and receptors, thereby influencing biological pathways .

Comparison with Similar Compounds

  • 2,2-Difluoroethanol
  • 2,2-Difluoroethylamine
  • 2,2-Difluoroethylthiol

Comparison: 2,2-Difluoro-2-(3-methylphenyl)ethanol is unique due to the presence of the tolyl group, which imparts distinct chemical properties compared to other difluoroethyl compounds. This uniqueness makes it particularly valuable in medicinal chemistry for designing drugs with specific pharmacokinetic properties .

Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

2,2-difluoro-2-(3-methylphenyl)ethanol

InChI

InChI=1S/C9H10F2O/c1-7-3-2-4-8(5-7)9(10,11)6-12/h2-5,12H,6H2,1H3

InChI Key

UPIVJZKUPXXOJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CO)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Obtained from Intermediate 28 (9.5 g, 40 mmol) by the procedure described in Intermediate 2. The title compound was obtained (5.55 g, 80%) as oil.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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